An In-depth Technical Guide to 4-Bromo-1H-imidazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-1H-imidazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Its unique electronic properties and the presence of a reactive bromine atom make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3] The imidazole ring itself is a key component of many biologically active molecules, including purines in DNA and RNA.[4] This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for its synthesis, and key applications of 4-Bromo-1H-imidazole.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Bromo-1H-imidazole are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₃H₃BrN₂ | [1][4] |
| Molecular Weight | 146.97 g/mol | [4][5] |
| CAS Number | 2302-25-2 | [4] |
| Appearance | Colorless to beige crystalline flakes or powder | [6] |
| Melting Point | 131-135 °C (lit.) | [4] |
| Boiling Point (Predicted) | 324.7 ± 15.0 °C | [4] |
| Density (Predicted) | 1.904 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 11.70 ± 0.10 | [4] |
| Solubility | Slightly soluble in water | [6] |
| Storage Temperature | 2-8 °C | [4] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 4-Bromo-1H-imidazole.
-
¹H NMR: Spectra are available and typically show signals corresponding to the protons on the imidazole ring.[5][7][8]
-
¹³C NMR: Spectra provide information on the carbon framework of the molecule.[7][9]
-
Infrared (IR) Spectroscopy: IR spectra, available as both KBr pellet and ATR-IR, exhibit characteristic peaks for the N-H and C-N stretching vibrations of the imidazole ring.[5]
-
Mass Spectrometry (MS): GC-MS data show the molecular ion peak, which is crucial for confirming the molecular weight. Due to the presence of bromine, a characteristic M+2 isotopic peak of similar intensity to the molecular ion peak is observed, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5][10]
Experimental Protocols: Synthesis of 4-Bromo-1H-imidazole
Several methods for the synthesis of 4-Bromo-1H-imidazole have been reported. Below are detailed protocols for two common approaches.
Method 1: Bromination of Imidazole
This method involves the direct bromination of imidazole.
Workflow Diagram:
Caption: Synthesis of 4-Bromo-1H-imidazole via direct bromination.
Detailed Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve imidazole (60 g, 0.88 mol) in chloroform (360 ml) at room temperature.[4]
-
Addition of Bromine: Prepare a solution of bromine (138 g, 1 mol) in chloroform (100 ml). Add this solution dropwise to the imidazole solution.[4]
-
Reaction: Stir the resulting mixture at room temperature for 1 hour.[4]
-
Work-up:
Method 2: Debromination of 2,4,5-Tribromo-1H-imidazole
This method involves the selective debromination of a polybrominated imidazole.
Workflow Diagram:
Caption: Synthesis of 4-Bromo-1H-imidazole via debromination.
Detailed Protocol:
-
Reaction Setup: Combine 2,4,5-tribromo-1H-imidazole (32 g, 0.105 mol) with a 20% aqueous solution of sodium sulfite (66.34 g, 0.527 mol).[4] A more general protocol uses 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL) in a single-necked flask.[6][11]
-
Reaction: Reflux the mixture for 8 hours.[4] Another protocol suggests stirring for 6 hours at 110 °C.[6][11]
-
Work-up:
-
Cool the reaction mixture to allow the solid product to precipitate.[4]
-
Collect the precipitate by vacuum filtration to obtain 4-Bromo-1H-imidazole.[4]
-
Alternatively, after the reaction, ethyl acetate can be added for extraction. The organic layers are then combined, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[6][11]
-
Applications in Research and Drug Development
4-Bromo-1H-imidazole is a key intermediate in the synthesis of various biologically active compounds.[1][3]
-
Pharmaceuticals: It is used in the development of antifungal and antibacterial agents.[1] The imidazole scaffold is present in numerous drugs, and the bromo-substituent provides a handle for further chemical modifications through cross-coupling reactions to build more complex molecular architectures.[1][3]
-
Agrochemicals: The compound is explored for its potential in creating fungicides to protect crops.[1]
-
Organic Synthesis: It serves as a versatile building block for constructing diverse molecular frameworks.[1]
-
Materials Science: 4-Bromo-1H-imidazole derivatives have been investigated for their applications in organic optoelectronics due to their electron transfer properties.[4]
Safety and Handling
4-Bromo-1H-imidazole is classified as toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.
Conclusion
4-Bromo-1H-imidazole is a fundamentally important heterocyclic compound with a well-defined set of chemical and physical properties. The synthetic routes to this molecule are well-established, allowing for its reliable production for research and development purposes. Its significance as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials underscores its importance to the scientific community. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a solid foundation of technical information for researchers and professionals engaged in work involving 4-Bromo-1H-imidazole.
References
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- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-1H-imidazole | 2302-25-2 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1H-?Imidazole, 5-?bromo-(2302-25-2) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
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